2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate is a chemical compound with significant potential in pharmaceutical applications. It features a trifluoroethyl group and a chloropyridine moiety, which contribute to its unique properties and reactivity. The molecular formula for this compound is , and it has a molecular weight of approximately 232.59 g/mol. This compound is classified as a carbamate, which is a class of chemicals that includes many pesticides and pharmaceuticals due to their biological activity.
The synthesis of 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate typically involves the reaction of 4-chloropyridine with a trifluoroethyl isocyanate. This method allows for the formation of the carbamate linkage through nucleophilic attack by the nitrogen of the pyridine on the carbonyl carbon of the isocyanate.
The molecular structure of 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate can be represented by its SMILES notation: C(C(F)(F)F)OC(=O)N1=CC=C(C=C1)Cl
. The structure consists of a pyridine ring substituted with chlorine and linked to a carbamate group containing a trifluoroethyl substituent.
XQGQZJZLQKXJJV-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for carbamates, including hydrolysis and transesterification. Hydrolysis can lead to the formation of the corresponding amine and acid, while transesterification can involve reactions with alcohols leading to different alkyl carbamates.
The mechanism of action for compounds like 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate typically involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways.
Research indicates that similar compounds may interact with peripheral sensory nerves and influence pain pathways, potentially providing analgesic effects. The biochemical pathways affected include those involved in neurotransmitter release and inflammatory responses.
Scientific Uses
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0